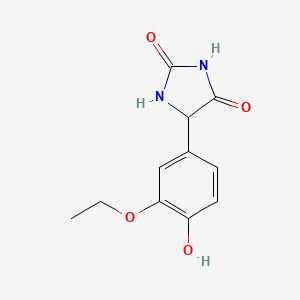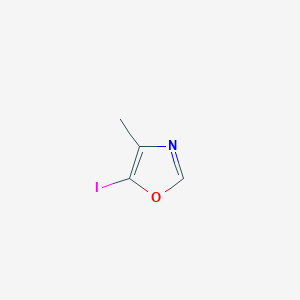
5-Iodo-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of iodine and a methyl group in the 5 and 4 positions, respectively, makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . Another method involves the direct arylation of oxazoles using palladium-catalyzed reactions with aryl iodides . The reaction conditions typically involve polar solvents for C-5 arylation and nonpolar solvents for C-2 arylation .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of ionic liquids as solvents can also enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form C-C bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
5-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-oxazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-4-methyl-1,3-oxazole: Similar structure but with bromine instead of iodine, leading to different chemical properties.
5-Iodo-1,3-oxazole: Lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
5-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both iodine and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C4H4INO |
|---|---|
Poids moléculaire |
208.99 g/mol |
Nom IUPAC |
5-iodo-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H4INO/c1-3-4(5)7-2-6-3/h2H,1H3 |
Clé InChI |
NMGCBKLUUVNYIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


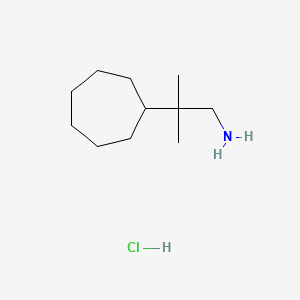
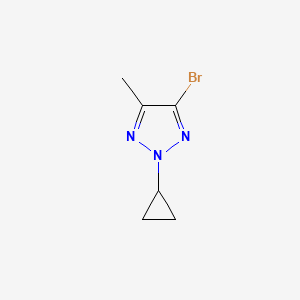
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
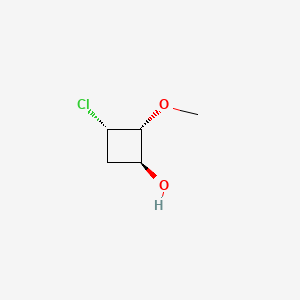
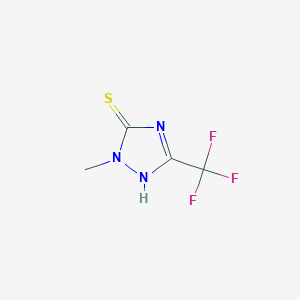
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

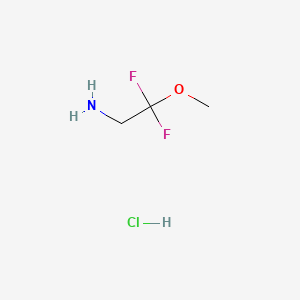


![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)

